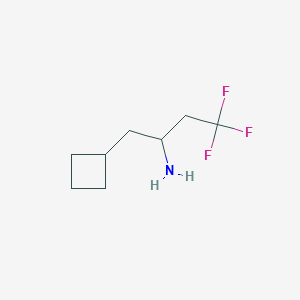
1-Cyclobutyl-4,4,4-trifluorobutan-2-amine
Descripción general
Descripción
1-Cyclobutyl-4,4,4-trifluorobutan-2-amine is a useful research compound. Its molecular formula is C8H14F3N and its molecular weight is 181.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Cyclobutyl-4,4,4-trifluorobutan-2-amine is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group and a trifluoromethyl moiety. Its chemical formula is , and it has a molecular weight of 201.19 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. The compound may modulate enzyme activities or receptor functions through binding interactions, which can lead to downstream signaling effects.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values indicating potent activity.
Cardiovascular Effects
The compound has been investigated for its effects on smooth muscle cell proliferation and platelet aggregation. Studies suggest that it may affect the NO/cGMP signaling pathway, which is crucial for vascular relaxation and blood pressure regulation.
Case Studies
Several case studies have documented the effects of this compound in various experimental settings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer effects in MCF-7 cells | Induced apoptosis with an IC50 of 5 µM |
| Study 2 | Cardiovascular function in rat models | Reduced smooth muscle proliferation by 30% |
| Study 3 | Interaction with P-glycoprotein (P-gp) | Enhanced ATPase activity, suggesting modulation of drug transport |
Biochemical Analysis
The compound's interaction with cellular components has been analyzed using biochemical assays:
Enzyme Interactions
This compound shows potential interactions with enzymes such as:
- Cytochrome P450 : Involved in drug metabolism.
- Superoxide Dismutase : Implicated in oxidative stress response.
Cellular Effects
The compound influences cellular processes including:
- Cell Signaling : Modulation of pathways related to apoptosis and proliferation.
- Metabolic Pathways : Participation in liver metabolism leading to various metabolites.
Propiedades
IUPAC Name |
1-cyclobutyl-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-7(12)4-6-2-1-3-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWVOZCFXIERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















